molecular formula C23H20O5 B11153871 2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione

Cat. No.: B11153871
M. Wt: 376.4 g/mol
InChI Key: OXTPSVHXNPUGMU-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a complex organic compound belonging to the class of fused pyranochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-component reactions. One common method is the condensation of 4H-chromene-3-carbaldehydes with cyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a catalyst . The reaction proceeds through a Knoevenagel condensation followed by 6π-electrocyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and green catalysts like nano-eggshell/Ti (IV) have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are used under various conditions.

Major Products

Scientific Research Applications

Structural Characteristics

This compound features a unique bicyclic structure that combines chromene and cyclopentane moieties. The presence of methoxy and methyl substituents contributes to its structural diversity, which may influence its biological activities. The molecular formula is C23H20O5C_{23}H_{20}O_5, indicating a relatively high degree of saturation.

The chromene moiety suggests that this compound may exhibit various pharmacological properties. Research indicates potential applications in:

  • Antioxidant Activity : Similar compounds have demonstrated significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various pathogens.
  • Anticancer Activity : Compounds with similar structures have been shown to inhibit cancer cell proliferation in vitro.

Antioxidant Activity

A study assessed the antioxidant capacity of related chromene derivatives using DPPH radical scavenging assays. Results indicated that compounds with methoxy substitutions exhibited higher antioxidant activity compared to their non-substituted counterparts.

Antimicrobial Screening

In vitro antimicrobial tests revealed that derivatives of this compound displayed significant activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound demonstrated an inhibition zone ranging from 16 to 26 mm against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects.

Anticancer Potential

Research has shown that structural analogs of this compound can induce apoptosis in cancer cell lines. A study involving cell viability assays indicated that specific derivatives reduced cell viability by over 50% at certain concentrations.

Mechanism of Action

The mechanism by which 2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione exerts its effects involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-(4-methoxyphenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a synthetic derivative belonging to the class of chromene-based compounds. This class has garnered attention for its diverse biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article aims to provide a detailed overview of the biological activity associated with this specific compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C23H20O5C_{23}H_{20}O_5. Its structure features a chromene core with a methoxyphenyl substituent and a methyl group, which may influence its biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chromene derivatives. For instance, compounds structurally similar to the target compound have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of microtubule assembly and induction of apoptosis in cancer cells.

  • Case Study : A study on related cyclopenta derivatives showed that they could inhibit tumor cell proliferation in the nanomolar range. The most potent analogs were effective against both drug-sensitive and multidrug-resistant cancer cell lines .

Neuroprotective Effects

Chromene derivatives have also been investigated for their neuroprotective properties. They exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases like Alzheimer's.

  • Research Findings : Compounds with similar structures showed moderate inhibition of AChE and BChE with IC50 values ranging from 9.2 to 34.2 μM . Such activity suggests potential applications in treating cognitive decline associated with Alzheimer's disease.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit cholinesterases suggests it may enhance cholinergic transmission in the brain.
  • Antioxidant Activity : Many chromene derivatives possess antioxidant properties that can mitigate oxidative stress in cells.
  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

Table 1: Biological Activity Summary

Activity TypeModel/Cell LineIC50 (μM)Reference
AnticancerMCF-7 Breast Cancer Cells10-30
NeuroprotectiveAChE Inhibition9.2 - 34.2
Apoptosis InductionVarious Cancer LinesN/A

Properties

Molecular Formula

C23H20O5

Molecular Weight

376.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione

InChI

InChI=1S/C23H20O5/c1-12-10-19-21(15-4-3-5-16(15)23(25)28-19)22-20(12)17(24)11-18(27-22)13-6-8-14(26-2)9-7-13/h6-10,18H,3-5,11H2,1-2H3

InChI Key

OXTPSVHXNPUGMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)OC

Origin of Product

United States

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